3-Epiuzarigenin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

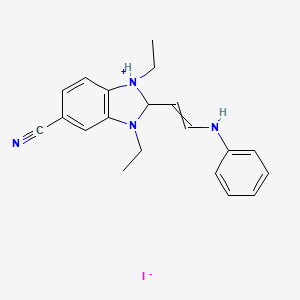

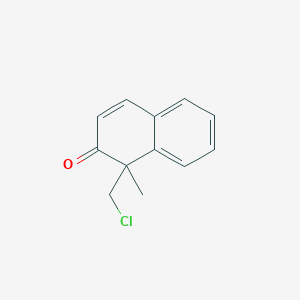

3-Epiuzarigenin is a naturally occurring cardenolide, a class of steroidal glycosides known for their medicinal properties, particularly in treating heart conditions. It is derived from the Uzara plant (Xysmalobium undulatum), which belongs to the milkweed family (Asclepiadoideae). This compound has been used in traditional African medicine for centuries to treat various ailments such as wounds, diarrhea, spasms, menstrual cramps, and headaches .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The semisynthesis of 3-Epiuzarigenin typically starts from epi-androsterone. The synthetic strategy involves the stereoselective introduction of the β-hydroxy group at C-14 via Mukaiyama oxidation. The butenolide ring at C-17 is installed using a Stille-cross-coupling reaction, followed by stereoselective hydrogenation of the C-16/C-17 double bond .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, ensuring the availability of the compound for various applications.

Análisis De Reacciones Químicas

Types of Reactions: 3-Epiuzarigenin undergoes several types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Mukaiyama oxidation is commonly used for introducing the β-hydroxy group at C-14.

Reduction: Stereoselective hydrogenation is used to reduce the C-16/C-17 double bond.

Substitution: Various reagents can be used depending on the desired substitution.

Major Products: The major products formed from these reactions include different stereoisomers of uzarigenin and its derivatives .

Aplicaciones Científicas De Investigación

3-Epiuzarigenin has a wide range of scientific research applications:

Chemistry: Used as a starting material for synthesizing other cardenolides and steroidal glycosides.

Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.

Medicine: Investigated for its cardiotonic properties and potential therapeutic uses in treating heart conditions.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mecanismo De Acción

The mechanism of action of 3-Epiuzarigenin involves its interaction with molecular targets such as the sodium-potassium ATPase enzyme. By inhibiting this enzyme, this compound increases the intracellular concentration of calcium ions, leading to stronger heart contractions. This mechanism is similar to other cardiac glycosides, making it effective in treating heart conditions .

Comparación Con Compuestos Similares

Digitoxin: Another cardenolide with similar cardiotonic properties but higher toxicity.

Digoxin: A well-known cardiac glycoside with a similar mechanism of action but different pharmacokinetics.

Calotropin: Another cardenolide with structural similarities to 3-Epiuzarigenin.

Uniqueness: this compound is unique due to its lower cardiotonic effect compared to other cardiac glycosides, making it less likely to cause intoxication. This property makes it a safer alternative for therapeutic use .

Propiedades

Número CAS |

466-08-0 |

|---|---|

Fórmula molecular |

C23H34O4 |

Peso molecular |

374.5 g/mol |

Nombre IUPAC |

3-[(3R,5S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16+,17+,18?,19?,21-,22+,23-/m0/s1 |

Clave InChI |

XZTUSOXSLKTKJQ-OZXOYNGHSA-N |

SMILES isomérico |

C[C@]12CC[C@H](C[C@@H]1CCC3C2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O |

SMILES canónico |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile](/img/structure/B14742236.png)

![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)

![[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate](/img/structure/B14742282.png)

![Dimethyl[bis(octanoyloxy)]stannane](/img/structure/B14742297.png)